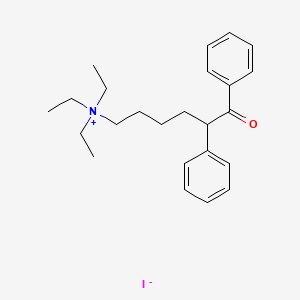

(5-Benzoyl-5-phenylpentyl)triethylammonium iodide

Description

(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is a quaternary ammonium salt characterized by a pentyl backbone substituted with benzoyl (C₆H₅CO-) and phenyl (C₆H₅-) groups at the 5-position, coupled with a triethylammonium (N⁺(C₂H₅)₃) moiety and an iodide counterion. Its molecular formula is C₂₇H₃₀INO₂, combining aromatic, carbonyl, and charged functional groups. The compound’s synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or deprotection under controlled acidic conditions (e.g., using dilute HCOOH to minimize side reactions) .

Properties

CAS No. |

38940-51-1 |

|---|---|

Molecular Formula |

C24H34INO |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

triethyl-(6-oxo-5,6-diphenylhexyl)azanium;iodide |

InChI |

InChI=1S/C24H34NO.HI/c1-4-25(5-2,6-3)20-14-13-19-23(21-15-9-7-10-16-21)24(26)22-17-11-8-12-18-22;/h7-12,15-18,23H,4-6,13-14,19-20H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

FXDHBUYBUCTBQD-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC)CCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of (5-benzoyl-5-phenylpentyl)amine with triethylamine and iodomethane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Benzoyl-5-phenylpentyl)triethylammonium iodide undergoes various chemical reactions, including:

Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted ammonium salts.

Scientific Research Applications

(5-Benzoyl-5-phenylpentyl)triethylammonium iodide has several applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Differences:

- Ammonium Group Effects : Replacing trimethylammonium with triethylammonium increases molar volume by ~45 cm³/mol (observed in esters/ketones) . This steric bulk may reduce membrane permeability compared to trimethylammonium analogues.

- Basicity : Triethylammonium derivatives exhibit lower basicity than trimethylammonium counterparts due to electronic and conformational differences (e.g., trans vs. gauche configurations in ethoxyethyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.